5-Cyclopropyl-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-7-10-6-13-12-4-3-9(5-11(10)12)8-1-2-8/h3-8,13H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLOTWQOEJQZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)NC=C3C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602505 | |
| Record name | 5-Cyclopropyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893738-52-8 | |
| Record name | 5-Cyclopropyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Cyclopropyl 1h Indole 3 Carbaldehyde and Analogs
Established Formylation Protocols for Indole (B1671886) Systems Applicable to Substituted Indoles
The formylation of the indole ring, particularly at the electron-rich C3 position, is a well-established transformation in organic synthesis. Several classic and modern methods are applicable to indoles bearing substituents on the benzene (B151609) ring, such as the cyclopropyl (B3062369) group.
The Vilsmeier-Haack reaction is one of the most widely used and efficient methods for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgwikipedia.org The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.orgnih.gov The electrophilic Vilsmeier reagent is then attacked by the nucleophilic C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired 3-formylindole. organic-chemistry.orgwikipedia.org
The reaction is generally high-yielding and proceeds under relatively mild conditions. A typical procedure involves the slow addition of POCl₃ to DMF at low temperatures (e.g., 0-10 °C), followed by the addition of the indole substrate. orgsyn.org The reaction mixture is then stirred, often with gentle heating (e.g., 35 °C), to drive the reaction to completion before the final hydrolytic workup. orgsyn.org The Vilsmeier-Haack reaction is tolerant of a variety of functional groups, making it suitable for the formylation of substituted indoles. For instance, the formylation of electron-withdrawing group-substituted indoles, such as ethyl indole-5-carboxylate, proceeds efficiently at the C3 position. Similarly, 5-bromoindole (B119039) can be effectively acylated using a Vilsmeier-type reaction with 1-methylpyrrolidin-2-one and POCl₃. pcbiochemres.com Given the electronic nature of the cyclopropyl group, which can stabilize an adjacent positive charge, 5-cyclopropyl-1H-indole is expected to be a reactive substrate for Vilsmeier-Haack formylation.
Table 1: General Conditions for Vilsmeier-Haack Formylation of Indoles
| Parameter | Details | Reference(s) |
| Formylating Agent | N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃) | organic-chemistry.orgwikipedia.orgorgsyn.org |
| Solvent | Often DMF itself or other inert solvents | orgsyn.org |
| Temperature | 0 °C to 80 °C, depending on substrate reactivity | nih.govorgsyn.org |
| Reaction Time | Typically 1 to several hours | nih.govorgsyn.org |
| Workup | Aqueous basic hydrolysis (e.g., NaOH or Na₂CO₃ solution) | orgsyn.org |
The Reimer-Tiemann reaction provides an alternative route for the formylation of certain aromatic compounds, including electron-rich heterocycles like indoles. wikipedia.org This method involves the reaction of the substrate with chloroform (B151607) (CHCl₃) in the presence of a strong base, typically an alkali hydroxide. wikipedia.org The reaction proceeds via the in-situ generation of dichlorocarbene (B158193) (:CCl₂), which acts as the electrophile. wikipedia.org For phenols, this reaction famously yields ortho-hydroxybenzaldehydes. In the case of indoles, formylation also occurs, though it can sometimes lead to side products, including ring-expanded quinolines. wikipedia.org The reaction is typically carried out in a biphasic system and may require heating. wikipedia.org
Another classical approach to formylation involves the use of Grignard reagents. This method would entail the preparation of an indole-5-magnesium halide, which can then react with a suitable formylating agent. A common formylating agent for this purpose is a formate (B1220265) ester, such as ethyl formate. The Grignard reagent, acting as a nucleophile, attacks the carbonyl carbon of the ester. pearson.compearson.comvaia.com The initial tetrahedral intermediate collapses, eliminating the ethoxide, to form the aldehyde. pearson.comvaia.com A crucial aspect of this reaction is that an excess of the Grignard reagent can lead to a second addition to the newly formed aldehyde, resulting in a secondary alcohol after workup. pearson.compearson.comvaia.com Therefore, careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired aldehyde.
Table 2: Comparison of Reimer-Tiemann and Grignard Formylation Approaches
| Feature | Reimer-Tiemann Reaction | Grignard Approach |
| Key Reagents | Chloroform (CHCl₃), Strong Base (e.g., NaOH, KOH) | Indole Grignard Reagent (Indole-MgX), Formate Ester (e.g., Ethyl Formate) |
| Electrophile | Dichlorocarbene (:CCl₂) | Formate Ester |
| Conditions | Often biphasic, may require heating | Anhydrous conditions, often at low temperatures |
| Potential Issues | Formation of ring-expansion byproducts (quinolines), harsh basic conditions | Over-addition to form secondary alcohols, requires pre-formation of Grignard reagent |
| Reference(s) | wikipedia.orgnih.gov | orgsyn.orgpearson.compearson.comvaia.com |
In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds. Palladium catalysis, in particular, has been extensively studied for the C-H arylation and alkenylation of indoles. nih.govbeilstein-journals.org These reactions often proceed with high regioselectivity, which can be controlled by the choice of directing groups on the indole nitrogen or by the reaction conditions. For example, directing groups can steer the functionalization to the C2, C3, or even the typically less reactive C7 position. nih.govacs.org
While palladium-catalyzed C-H arylation and alkenylation of indoles are well-developed, direct C-H formylation using this approach is less common. Much of the research has focused on coupling with aryl or vinyl halides/triflates. However, the development of carbonylative couplings, where carbon monoxide is incorporated, offers a potential route. For instance, carbonylative Suzuki couplings of aryl bromides with boronic acids can produce ketones. nih.gov A related strategy could, in principle, be adapted for formylation. More recently, boron-catalyzed formylation of indoles using trimethyl orthoformate as the carbonyl source has been reported as an efficient and practical method, highlighting a move towards more sustainable and cost-effective catalysts for this transformation. acs.org While not palladium-catalyzed, this demonstrates the ongoing innovation in direct C-H formylation methodologies.
Strategies for the Stereoselective and Regioselective Installation of the Cyclopropyl Moiety at the C5 Position of the Indole Nucleus
The introduction of the cyclopropyl group at the C5 position can be achieved either by creating the three-membered ring on an existing indole precursor or by constructing the indole ring from a building block that already contains the cyclopropyl group.
One of the most reliable methods for forming a cyclopropane (B1198618) ring is the cyclopropanation of an alkene. This strategy would involve the synthesis of a 5-vinylindole precursor, which can then be converted to 5-cyclopropylindole.
A premier method for this transformation is the Simmons-Smith reaction, which involves an organozinc carbenoid, typically generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). thermofisher.comwikipedia.org This reagent adds a methylene (B1212753) group across the double bond in a concerted, stereospecific manner. wikipedia.org A popular and often more reactive modification, known as the Furukawa modification, uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. wikipedia.org The Simmons-Smith reaction is a powerful tool in natural product synthesis and is compatible with many functional groups. nih.gov
Table 3: Key Features of the Simmons-Smith Cyclopropanation
| Feature | Description | Reference(s) |
| Reagents | Diiodomethane (CH₂I₂) and Zinc-Copper Couple (Zn-Cu) or Diethylzinc (Et₂Zn) | thermofisher.comwikipedia.orgnih.gov |
| Mechanism | Concerted addition of a zinc carbenoid (ICH₂ZnI) | organic-chemistry.org |
| Stereochemistry | Stereospecific syn-addition to the alkene | wikipedia.org |
| Substrate | Alkene (in this case, 5-vinylindole) | nih.gov |
| Advantages | High stereospecificity, tolerance of various functional groups | wikipedia.orgnih.gov |
The synthesis of the required 5-vinylindole precursor could be accomplished through various standard cross-coupling methods, such as a Stille or Suzuki coupling of a 5-haloindole with a vinyltin (B8441512) or vinylboron reagent, respectively.
An alternative and highly effective strategy is to use a building block that already contains the cyclopropyl group to construct the indole ring. The Suzuki-Miyaura cross-coupling reaction is exceptionally well-suited for this purpose. libretexts.org This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate.
In the context of synthesizing 5-cyclopropyl-1H-indole-3-carbaldehyde, a plausible and efficient route involves the Suzuki coupling of a 5-haloindole derivative, such as the commercially available 5-bromoindole-3-carbaldehyde, with cyclopropylboronic acid or one of its esters. nih.govthermofisher.comsigmaaldrich.com This approach has the advantage of building the target molecule in a convergent manner, often with high yields and excellent functional group tolerance. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃). nih.gov The use of stable potassium cyclopropyltrifluoroborate (B8364958) salts has also proven effective in couplings with less reactive aryl chlorides. nih.gov
Another approach involves building the indole ring from a cyclopropyl-substituted aniline (B41778) derivative using classic indole syntheses like the Fischer, Bischler, or Madelung methods. For example, a 4-cyclopropylaniline (B1589887) derivative could serve as a starting point for a Fischer indole synthesis to generate the 5-cyclopropylindole core, which could then be formylated as described in section 2.1.
Advanced Synthetic Transformations for Derivatives of this compound
The strategic placement of a cyclopropyl group at the C5 position and a carbaldehyde at the C3 position of the indole scaffold provides a molecule ripe for intricate synthetic transformations. The aldehyde serves as a versatile anchor for building complex structures, while the indole nitrogen offers a site for modifying the molecule's electronic properties and reactivity.
The carbaldehyde group of this compound is a key functional handle for elaborating the indole core into more complex, fused heterocyclic systems. ekb.egresearchgate.net This carbonyl functionality readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions, serving as a gateway to diverse molecular architectures. ekb.egekb.eg
One of the most direct methods to expand the heterocyclic framework is through condensation reactions. For instance, indole-3-carbaldehydes can react with dinucleophiles to construct new rings. A prominent example is the reaction with hydrazine (B178648) derivatives or hydroxylamine, which leads to the formation of pyrazole (B372694) or isoxazole (B147169) rings fused to the indole structure. Similarly, condensation with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, under Knoevenagel conditions, yields α,β-unsaturated intermediates. These intermediates are valuable precursors that can undergo subsequent intramolecular cyclization to afford a variety of fused systems, including pyrano[3,4-b]indoles. researchgate.net
Multicomponent reactions (MCRs) offer an efficient pathway to assemble complex molecules in a single synthetic operation. The aldehyde functionality is an ideal component for such reactions. For example, a three-component reaction involving an indole-3-carbaldehyde, an enolizable ketone, and a source of ammonia (B1221849) or an amine can lead to the synthesis of highly substituted pyridine (B92270) rings fused or linked to the indole core.
Furthermore, the aldehyde can be a precursor to other functionalities that facilitate cyclization. Reduction of the aldehyde to the corresponding alcohol, followed by conversion to a leaving group (e.g., a halide), creates an electrophilic center. This allows for intramolecular cyclization if a suitable nucleophile is present elsewhere on the indole, such as on the N1 nitrogen, leading to the formation of macrocycles or other fused ring systems. An acid-catalyzed cascade reaction of a 3-formyl-1H-indole-4-carboxylic acid methyl ester with ethane-1,2-diamine has been shown to produce novel tetracyclic indole scaffolds. mdpi.com While this specific example involves a C4-substituent, the principle of using the C3-aldehyde to initiate a cascade cyclization is a powerful strategy. mdpi.com
Table 1: Examples of Heterocyclic Frameworks from Indole-3-Carbaldehydes
| Starting Material Class | Reagent(s) | Resulting Heterocyclic System | Reaction Type |
| Indole-3-carbaldehyde | Hydrazine Derivatives | Fused Pyrazole | Condensation/Cyclization |
| Indole-3-carbaldehyde | Malononitrile, Base | Dicyanovinyl Indole (intermediate) | Knoevenagel Condensation |
| Indole-3-carbaldehyde | Ethylenediamine, Acetic Acid | Fused Tetracyclic Indole | Cascade Reaction mdpi.com |
| Indole-3-carbaldehyde | Various dinucleophiles | Diverse fused heterocycles | Condensation/Cyclization ekb.egresearchgate.net |
Directed Functionalization of the Indole Nitrogen (N1) for Modified Reactivity
Functionalization of the indole nitrogen (N1) in this compound is a critical strategy for modulating the electronic properties and reactivity of the entire molecule. nih.gov The N-H proton can be removed by a base to generate an indolyl anion, which then serves as a nucleophile to react with various electrophiles. nih.gov This modification can influence subsequent reactions at other positions of the indole ring. nih.gov
N-Alkylation and N-Arylation: The most common N1 functionalization is alkylation or arylation. N-alkylation can be readily achieved by treating the indole with a base, such as sodium hydride (NaH) or potassium carbonate, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). organic-chemistry.org N-arylation is typically accomplished using metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, which couple the indole with an aryl halide. nih.govmdpi.com These reactions often employ copper or palladium catalysts. nih.govmdpi.com The introduction of an N-substituent prevents the free (NH) indole from participating in undesired side reactions and can direct C-H activation to other sites. For example, N-protected 3-acetylindoles afford C4-arylation products without the carbonyl migration that can occur in free (NH) indoles. nih.govacs.org
Introduction of Directing and Protecting Groups: The installation of specific groups on the indole nitrogen can direct subsequent functionalization to other positions on the indole ring. Electron-withdrawing protecting groups, such as tosyl (Ts) or benzenesulfonyl, are easily introduced by reacting the indole with the corresponding sulfonyl chloride. nih.gov These groups alter the indole's reactivity and can be removed later in the synthetic sequence. More sophisticated directing groups can be employed to achieve site-selective C-H functionalization at positions that are typically difficult to access, such as C2, C4, or C7. nih.govresearchgate.net For instance, the formyl group at C3 has been shown to direct C4-arylation in free (NH) indoles. nih.govacs.org However, studies have also shown that C5-substituted indoles can be sensitive to steric hindrance, potentially inhibiting such reactions. acs.org This is a key consideration for the 5-cyclopropyl derivative.
The choice of N1-substituent is therefore a crucial design element in the synthesis of complex indole derivatives, influencing not only the physical properties of the molecule but also steering the course of subsequent chemical transformations.
Table 2: Common N1-Functionalization Reactions for Indoles
| Reaction Type | Reagents/Catalysts | N1-Substituent | Purpose |
| N-Alkylation | Base (e.g., NaH), Alkyl Halide | Alkyl (e.g., Methyl, Benzyl) | Modify electronics, block N-H reactivity organic-chemistry.org |
| N-Arylation | Cu or Pd catalyst, Aryl Halide, Base | Aryl | Introduce aryl moiety, modify reactivity nih.govmdpi.com |
| N-Sulfonylation | Sulfonyl Chloride (e.g., TsCl), Base | Sulfonyl (e.g., Tosyl) | Protection, electron-withdrawing effect nih.gov |
| Directed C-H Functionalization | Various Transition Metal Catalysts | Directing Group | Site-selective functionalization at C2, C4, C7 nih.govresearchgate.net |
Elucidation of Chemical Reactivity and Derivatization Pathways of 5 Cyclopropyl 1h Indole 3 Carbaldehyde
Mechanistic Investigations of Carbonyl Group Reactivity
The aldehyde functionality at the C3 position is a primary site for a wide array of chemical transformations, making it a cornerstone for synthesizing a diverse library of indole-based compounds. researchgate.netnih.gov Its reactivity is central to building molecular complexity from the 5-cyclopropyl-1H-indole-3-carbaldehyde scaffold.
The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity initiates nucleophilic addition reactions, which can be followed by an elimination step (typically of water) to form a double bond, a process known as condensation. researchgate.net The general mechanism involves the attack of a nucleophile on the aldehyde's carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation of the oxygen atom and elimination of a water molecule yields the final condensation product. This pathway is the basis for forming numerous derivatives, including Schiff bases and hydrazones.
The cyclopropyl (B3062369) group at the C5 position is generally considered to be weakly electron-donating through σ-donation into the aromatic π-system. This slight increase in electron density on the indole (B1671886) ring may have a minor deactivating effect on the electrophilicity of the C3-aldehyde group compared to an unsubstituted indole-3-carbaldehyde. However, this effect is generally not significant enough to impede the characteristic reactions of the aldehyde.
A significant application of the carbonyl group's reactivity is the synthesis of Schiff bases (imines or azomethines) and hydrazones. nih.gov These derivatives are readily prepared through the condensation of this compound with various primary amines and hydrazines, respectively. nih.govnih.gov These reactions are typically catalyzed by a small amount of acid and are often performed by refluxing the reactants in an alcoholic solvent. jocpr.com
The resulting Schiff bases and hydrazones are of considerable interest in medicinal chemistry, as they are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govjocpr.comnih.gov The synthesis of a library of these derivatives from this compound allows for extensive biological screening to identify new therapeutic leads. For instance, condensation with amino acids, aminophenols, and arylhydrazines has been shown to produce biologically active molecules. nih.govnih.govresearchgate.net
Table 1: Examples of Carbonyl Group Derivatization Reactions
| Reactant | Product Type | General Conditions | Reference |
|---|---|---|---|
| Primary Amines (e.g., aminophenols) | Schiff Base | Ethanol, reflux | nih.govnih.gov |
| Amino Acids (e.g., valine, phenylalanine) | Schiff Base | Ethanol, reflux | researchgate.net |
| Hydrazines (e.g., arylhydrazines) | Hydrazone | Ethanol, acetic acid catalyst, reflux | nih.gov |
| Hydrazides (e.g., benzoylhydrazide) | Hydrazone | Ethanol, reflux | nih.govresearchgate.net |
| Hydroxylamine Hydrochloride | Oxime | Ethanol, NaOH | mdpi.com |
The aldehyde group of this compound can be readily manipulated through oxidation and reduction reactions to access other important functional groups. evitachem.com
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-cyclopropyl-1H-indole-3-carboxylic acid. This transformation can be achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). evitachem.com This carboxylic acid derivative serves as a valuable intermediate for further modifications, such as esterification or amide bond formation.
Reduction: Conversely, the aldehyde can be reduced to the primary alcohol, (5-cyclopropyl-1H-indol-3-yl)methanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. evitachem.com The resulting alcohol can be used in subsequent reactions, for example, as a nucleophile or for the introduction of protecting groups.
Indole Ring Functionalization and Substituent Effects
Beyond the reactivity of the aldehyde group, the indole ring itself is a target for functionalization. The electronic nature and position of substituents on the indole core significantly influence the regioselectivity of these reactions.
Direct C-H functionalization of the indole core represents an efficient strategy for molecular editing. nih.gov However, achieving regioselectivity, particularly at positions remote from existing substituents, can be challenging. Research into the direct arylation of the indole C4-position has shown that a removable pivaloyl directing group at the C3-position can effectively facilitate this transformation. nih.gov This suggests a potential, albeit multi-step, pathway for the C4-arylation of a this compound precursor.
However, studies on the direct C-H arylation of free (NH) indoles bearing a C3-carbaldehyde group have indicated that the reaction is highly sensitive to steric hindrance at the C5-position. acs.org In these studies, 5-substituted indoles failed to yield the desired C4-arylation products. acs.org This finding suggests that direct C4-arylation of this compound may be difficult to achieve due to the steric bulk of the cyclopropyl group, which could hinder the approach of the catalyst or coupling partner.
The nitrogen atom of the indole ring is nucleophilic and can undergo both alkylation and acylation reactions. These modifications are crucial for modulating the biological activity and physicochemical properties of the indole scaffold. nih.gov
N-Alkylation: The N-H bond of this compound can be readily alkylated. A common method involves reacting the indole with an alkyl halide (e.g., benzyl (B1604629) chloride) in the presence of a base such as anhydrous potassium carbonate (K₂CO₃) in a solvent mixture like acetonitrile (B52724) and DMF. mdpi.com Another approach is the metal-free reductive N-alkylation, which employs an aldehyde as the alkylating agent and a reducing agent like triethylsilane (Et₃SiH). acs.org
N-Acylation: Acyl groups can be introduced at the indole nitrogen to form N-acylindoles. This can be accomplished by reacting the indole with an acylating agent like chloroacetyl chloride in the presence of a base such as triethylamine (B128534) (Et₃N). Another method involves the coupling of carboxylic acids using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net It has been noted that the efficiency of this DCC coupling method is influenced by the substituent at the C5 position. High yields are typically obtained with electron-withdrawing groups, whereas electron-donating groups, such as the cyclopropyl group, may lead to lower effectiveness. researchgate.net
Table 2: Examples of Indole Nitrogen Functionalization Reactions
| Reaction Type | Reagents | General Conditions | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, K₂CO₃ | Acetonitrile/DMF, reflux | mdpi.com |
| Reductive N-Alkylation | Aldehyde, Et₃SiH | Metal-free | acs.org |
| N-Acylation | Acyl chloride, Et₃N | THF, room temperature | |
| N-Acylation | Carboxylic acid, DCC, DMAP | Dichloromethane, room temperature | researchgate.net |
Reaction Scope and Limitations in Complex Molecular Synthesis
The aldehyde group of this compound serves as a versatile handle for a wide array of chemical transformations, enabling its incorporation into more complex structures. These reactions are foundational in the synthesis of diverse heterocyclic systems and other elaborate organic molecules.
A significant application of indole-3-carbaldehydes is in the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-ones through condensation with anthranilamide. While specific studies on the 5-cyclopropyl derivative are not extensively documented in publicly available literature, the general reaction demonstrates a broad substrate scope with various substituted indole-3-carboxaldehydes, suggesting that this compound would likely participate in this transformation. masterorganicchemistry.com However, limitations can arise. For instance, the reaction of 1H-indole-3-carboxaldehyde with salicylic (B10762653) amide to form the corresponding benzolog of the quinazolinone was reported to be unsuccessful due to a competing deformylation reaction. researchgate.net This indicates a potential limitation where under certain conditions, cleavage of the formyl group can be a significant side reaction.
The following table outlines the substrate scope for the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives from various indole-3-carboxaldehydes, providing an insight into the potential reactivity of the 5-cyclopropyl analog.
| Aldehyde (Substituent) | Product | Yield (%) |
| 1H-indole-3-carbaldehyde | 2-(1H-indol-3-yl)quinazolin-4(3H)-one | 86 |
| 1-Methyl-1H-indole-3-carbaldehyde | 2-(1-Methyl-1H-indol-3-yl)quinazolin-4(3H)-one | 91 |
| 1-Ethyl-1H-indole-3-carbaldehyde | 2-(1-Ethyl-1H-indol-3-yl)quinazolin-4(3H)-one | 95 |
| 5-Bromo-1H-indole-3-carbaldehyde | 2-(5-Bromo-1H-indol-3-yl)quinazolin-4(3H)-one | 75 |
| 5-Chloro-1H-indole-3-carbaldehyde | 2-(5-Chloro-1H-indol-3-yl)quinazolin-4(3H)-one | 71 |
| 5-Fluoro-1H-indole-3-carbaldehyde | 2-(5-Fluoro-1H-indol-3-yl)quinazolin-4(3H)-one | 68 |
| 5-Nitro-1H-indole-3-carbaldehyde | 2-(5-Nitro-1H-indol-3-yl)quinazolin-4(3H)-one | 55 |
This table is based on data from the synthesis of various 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives and serves as a predictive model for the reactivity of this compound. masterorganicchemistry.com
Furthermore, indole-3-carbaldehydes are known to undergo a variety of other classical carbonyl reactions. These include the Knoevenagel condensation with active methylene (B1212753) compounds to form substituted acrylonitriles and acrylamides, which are themselves valuable intermediates. researchgate.net The Wittig reaction provides a powerful method to convert the aldehyde into an alkene, allowing for the introduction of diverse vinyl functionalities. masterorganicchemistry.compharmdguru.com
Multicomponent reactions (MCRs) represent an efficient strategy for the rapid construction of complex molecules, and indole-3-carbaldehydes are frequently employed as key components in these processes. nih.gov These reactions offer access to a wide range of heterocyclic scaffolds, such as pyrimidines, carbazoles, and triazoles. nih.gov While the specific participation of this compound in the vast array of documented MCRs is not explicitly detailed, its structural similarity to other reactive indole-3-aldehydes suggests its potential as a valuable substrate in this field.
Limitations in the use of this compound in complex syntheses can be inferred from the general reactivity of indole-3-aldehydes. As mentioned, the deformylation reaction can be a significant competing pathway, particularly under acidic or harsh reaction conditions. researchgate.net The electron-rich nature of the indole ring can also lead to side reactions at other positions of the indole nucleus if not properly controlled. The steric bulk of the cyclopropyl group, although relatively small, might influence the approach of bulky reagents to the aldehyde or the indole nitrogen, potentially lowering reaction yields or altering stereochemical outcomes compared to unsubstituted indole-3-carbaldehyde.
Advanced Spectroscopic and Computational Characterization of 5 Cyclopropyl 1h Indole 3 Carbaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the connectivity and spatial relationships of all atoms in 5-Cyclopropyl-1H-indole-3-carbaldehyde can be unambiguously established.
The ¹H NMR spectrum provides information on the chemical environment of protons. For this compound, the spectrum is characterized by distinct regions. The aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift (δ ≈ 10.0 ppm) due to the strong deshielding effect of the carbonyl group. The proton on the pyrrole (B145914) ring (H2) would also be a downfield singlet (δ ≈ 8.2-8.3 ppm). The protons on the benzene (B151609) portion of the indole (B1671886) ring (H4, H6, H7) would appear in the aromatic region (δ ≈ 7.2-8.1 ppm). The cyclopropyl (B3062369) protons present a characteristic signature in the upfield region of the spectrum (δ ≈ 0.7-2.1 ppm), with the methine proton (H1') being deshielded by the aromatic ring system.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The aldehyde carbonyl carbon is the most downfield signal (δ ≈ 185 ppm). The aromatic and heterocyclic carbons of the indole core resonate between δ ≈ 110-140 ppm. The cyclopropyl carbons are found in the upfield region, with the methine carbon (C1') appearing around δ ≈ 15-20 ppm and the methylene (B1212753) carbons (C2'/C3') at δ ≈ 8-12 ppm.
2D NMR experiments are crucial for assembling the molecular puzzle:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Key correlations would be observed between the vicinal protons on the benzene ring (H6 and H7) and within the cyclopropyl ring's spin system.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range (2-3 bond) correlations between protons and carbons. chemicalbook.com It is instrumental in connecting the different fragments of the molecule. For instance, the aldehyde proton (CHO) would show a correlation to the C3 carbon, confirming its position. Protons of the cyclopropyl group would show correlations to C4, C5, and C6 of the indole ring, confirming the substituent's location at the 5-position.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| NH | ~12.1 (broad singlet) | bs |
| CHO | ~9.95 | s |
| H2 | ~8.25 | s |
| H4 | ~8.10 | s |
| H7 | ~7.40 | d |
| H6 | ~7.10 | dd |
| H1' (cyclopropyl) | ~2.05 | m |
| H2'/H3' (cyclopropyl) | ~1.05 / ~0.75 | m |
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~185.0 |
| C2 | ~138.5 |
| C7a | ~137.0 |
| C5 | ~134.0 |
| C3a | ~125.0 |
| C4 | ~124.5 |
| C6 | ~122.0 |
| C3 | ~118.0 |
| C7 | ~112.0 |
| C1' (cyclopropyl) | ~16.0 |
| C2'/C3' (cyclopropyl) | ~9.5 |
Quantum chemical calculations provide a powerful tool for validating experimental NMR data. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating theoretical NMR chemical shifts. chemicalbook.com This method, typically employed with Density Functional Theory (DFT) functionals like B3LYP, can predict the shielding tensors for each nucleus. csic.es By optimizing the molecular geometry of this compound and then performing a GIAO calculation, a theoretical NMR spectrum is generated. researchgate.net Comparing the calculated chemical shifts with the experimental values provides strong evidence for the proposed structure, helping to resolve any ambiguities in spectral assignment. nih.gov A good correlation between the theoretical and experimental data serves as a high-level confirmation of the molecular structure.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics Insights (FT-IR, FT-Raman)
The FT-IR spectrum of this compound would be dominated by several characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ is expected for the N-H stretching vibration of the indole ring. csic.es The C-H stretching vibrations of the aromatic ring and the cyclopropyl group would appear just above and below 3000 cm⁻¹. The most intense and diagnostically significant peak would be the C=O stretching vibration of the aldehyde group, anticipated in the range of 1640-1660 cm⁻¹. Other key absorptions include the C=C stretching vibrations of the aromatic ring between 1500 and 1600 cm⁻¹.
FT-Raman spectroscopy provides complementary information. While the polar C=O and N-H groups give strong signals in the IR spectrum, the non-polar C=C bonds of the aromatic ring and the skeletal vibrations of the cyclopropyl ring are often more prominent in the Raman spectrum.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | 3050 - 3150 |
| Cyclopropyl C-H | Stretch | 3000 - 3080 |
| Aldehyde C=O | Stretch | 1640 - 1660 |
| Aromatic C=C | Stretch | 1500 - 1600 |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula: C₁₂H₁₁NO), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). The calculated exact mass of C₁₂H₁₁NO is 185.08406 u.
Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS) would reveal the characteristic fragmentation pathways. massbank.eu A plausible fragmentation pattern would begin with the molecular ion (m/z 185). A primary fragmentation would be the loss of a hydrogen radical to form a stable cation at m/z 184. Another key fragmentation is the loss of the formyl radical (•CHO) or carbon monoxide (CO) from the [M-H]⁺ ion, leading to fragments at m/z 156 and 157, respectively. Subsequent fragmentation could involve the cleavage of the cyclopropyl ring or the breakdown of the indole nucleus itself, consistent with patterns observed for other indole derivatives. nist.gov
Plausible Mass Spectrometry Fragmentation for this compound
| m/z | Identity |
|---|---|
| 185 | [M]⁺ |
| 184 | [M-H]⁺ |
| 157 | [M-H-CO]⁺ |
| 156 | [M-CHO]⁺ |
| 130 | [M-H-CO-C₂H₃]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is characteristic of the conjugated π-electron system within the molecule. The indole ring system is a well-known chromophore. Unsubstituted indole-3-carbaldehyde exhibits strong absorption bands in the UV region. unifi.it The introduction of a cyclopropyl group at the 5-position, acting as an auxochrome, is expected to cause a slight bathochromic (red) shift of these absorption maxima due to electronic interactions with the aromatic π-system. The spectrum would likely show intense bands corresponding to π→π* electronic transitions characteristic of the indole chromophore, with expected maxima around 245, 265, and 300 nm.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Beyond predicting NMR spectra, quantum chemical calculations, particularly using DFT, are invaluable for profiling the electronic structure and reactivity of this compound. csic.es By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can determine the HOMO-LUMO gap. This gap is a critical parameter for assessing the molecule's kinetic stability and the energy required for electronic transitions, which can be correlated with the UV-Vis spectrum.
Furthermore, generating a Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The MEP map would highlight electron-rich regions (negative potential), such as the oxygen atom of the carbonyl group, which are susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential), particularly around the indole N-H proton and the aldehyde proton, indicate sites for nucleophilic attack. This analysis is crucial for predicting and understanding the molecule's chemical reactivity in various reactions.
Density Functional Theory (DFT) for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional conformation (optimized geometry). This process minimizes the energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. The resulting energetic information is crucial for understanding the compound's stability and conformational preferences.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated via DFT) (Note: This table is illustrative as specific published data is unavailable.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C3-C10 (Aldehyde) | ~1.22 Å |
| N1-C2 | ~1.38 Å | |
| C5-C11 (Cyclopropyl) | ~1.51 Å | |
| Bond Angle | C2-C3-C10 | ~125° |
| C4-C5-C11 | ~121° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Charge Transfer Character
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, analysis would likely show the HOMO localized on the electron-rich indole ring system and the LUMO centered on the electron-withdrawing aldehyde group, facilitating intramolecular charge transfer.
Table 2: Hypothetical FMO Properties for this compound (Note: This table is illustrative as specific published data is unavailable.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -2.1 |
Molecular Electrostatic Potential (MEP) and Fukui Function Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atom of the aldehyde group, indicating a site for electrophilic attack. Positive potential (blue) would be expected around the N-H proton, making it susceptible to nucleophilic attack.
Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. They are used to predict where the electron density will change most upon the addition or removal of an electron, thus identifying the most likely sites for nucleophilic (f+) and electrophilic (f-) attack.
Crystal Structure Determination and Solid-State Analysis
The solid-state structure of a compound provides definitive information about its molecular geometry and the intermolecular forces that govern its packing in a crystalline lattice.
X-ray Diffraction and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. If a suitable crystal of this compound were grown, this technique would provide accurate bond lengths, bond angles, and the conformation of the molecule in the solid state.
Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions. In the case of this compound, it is highly probable that the crystal structure would be stabilized by:
Hydrogen Bonding: A strong intermolecular hydrogen bond would likely form between the N-H group of one molecule (donor) and the carbonyl oxygen atom of a neighboring molecule (acceptor), leading to the formation of chains or dimeric motifs.
π-π Stacking: The planar indole rings of adjacent molecules could engage in π-π stacking interactions, further stabilizing the crystal lattice. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be determined from the diffraction data.
These intermolecular forces are crucial as they influence the material's physical properties, such as melting point, solubility, and polymorphism.
Investigations into Biological Activities and Structure Activity Relationship Sar Studies of 5 Cyclopropyl 1h Indole 3 Carbaldehyde and Its Derivatives
Anti-Aggregatory and Enzyme Modulatory Potential
Inhibition of Amyloid-beta (Aβ) Aggregation for Neurodegenerative Research
The aggregation of amyloid-beta (Aβ) peptides, particularly Aβ1-42, is a key pathological hallmark of Alzheimer's disease (AD). Consequently, the inhibition of Aβ aggregation is a major therapeutic strategy. Research into indole-based compounds has shown their potential as Aβ aggregation inhibitors. A study focusing on a series of indole (B1671886) derivatives demonstrated their ability to inhibit self-induced Aβ1-42 aggregation. While this particular study did not specifically report on the 5-cyclopropyl derivative, it provided valuable insights into the SAR of related compounds. For instance, a p-chlorophenyl chalcone (B49325) derivative of indole, compound 5b , exhibited potent inhibitory activity with an IC50 value of 2.50 µM, which was more potent than the reference drug tacrine (B349632) (IC50 = 3.50 µM). nih.gov Another derivative, 6b , also showed significant activity with an IC50 of 4.94 µM. nih.gov These findings suggest that the indole scaffold is a promising starting point for the design of Aβ aggregation inhibitors. The lipophilic nature of the cyclopropyl (B3062369) group in 5-Cyclopropyl-1H-indole-3-carbaldehyde could potentially enhance its interaction with the hydrophobic regions of the Aβ peptide, a hypothesis that warrants further investigation.
| Compound | Description | Aβ1-42 Aggregation Inhibition IC50 (µM) | Reference |
|---|---|---|---|
| 5b | p-chlorophenyl chalcone derivative of indole | 2.50 | nih.gov |
| 6b | Indole derivative | 4.94 | nih.gov |
| Tacrine (Reference) | - | 3.50 | nih.gov |
Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the catabolism of monoamine neurotransmitters, and their inhibition is a therapeutic target for depression and neurodegenerative disorders like Parkinson's disease. Indole-based compounds have been explored as MAO inhibitors. A study on N-substituted indole-based analogues revealed potent and selective MAO-B inhibitors. For example, compound 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide) showed a high inhibitory activity for MAO-B with an IC50 value of 0.78 µM and a selectivity index (SI) of over 120, indicating its high selectivity for MAO-B over MAO-A. nih.gov Another compound, 4b , also displayed significant MAO-B inhibition with an IC50 of 1.65 µM and a selectivity index greater than 60. nih.gov Kinetic studies of compound 4e revealed a competitive mode of inhibition. nih.gov The structure-activity relationship study highlighted that the nature of the substituent at the N1 position of the indole ring is crucial for activity. The presence of a 3-fluorobenzoyl group in compound 4e contributed significantly to its high potency and selectivity. While the 5-cyclopropyl group was not present in these specific examples, the data suggests that modifications at the 5-position could further modulate the inhibitory activity and selectivity.
| Compound | MAO-B Inhibition IC50 (µM) | Selectivity Index (SI) vs MAO-A | Reference |
|---|---|---|---|
| 4e | 0.78 | >120 | nih.gov |
| 4b | 1.65 | >60 | nih.gov |
Xanthine (B1682287) Oxidase (XOD) Inhibition Mechanisms
Xanthine oxidase (XOD) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Elevated levels of uric acid can lead to gout. Therefore, XOD inhibitors are used for the treatment of hyperuricemia and gout. Research has explored indole derivatives as potential XOD inhibitors. A study focused on 3-cyano-1H-indole derivatives demonstrated their potent XOD inhibitory activity. Compound 25c , a 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitrile, exhibited a remarkable XOD inhibitory potency with an IC50 value of 0.085 µM, which was significantly more potent than the standard drug allopurinol (B61711) (IC50 = 8.37 µM). nih.gov Another compound, 13g , also showed strong inhibition with an IC50 of 0.16 µM. nih.gov Molecular modeling studies suggested that the indole and pyrimidinone moieties of these compounds interact effectively with key amino acid residues in the active site of XOD. nih.gov These findings underscore the potential of the indole scaffold for developing novel XOD inhibitors. The electronic properties of a cyclopropyl group at the 5-position could influence the binding affinity of such derivatives to the XOD active site.
| Compound | XOD Inhibition IC50 (µM) | Reference |
|---|---|---|
| 25c | 0.085 | nih.gov |
| 13g | 0.16 | nih.gov |
| Allopurinol (Reference) | 8.37 | nih.gov |
Modulation of HIV-1 Reverse Transcriptase Non-Nucleoside Inhibitor (NNRTI) Activity
The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a key enzyme for viral replication, making it a prime target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are an important class of anti-HIV drugs. Novel cyclopropyl-indole derivatives have been designed and synthesized as potent HIV-1 NNRTIs. nih.gov These compounds were designed to establish a double hydrogen bonding interaction with Lys101 and to fit into the hydrophobic pockets near Tyr181/188 and Val179 in the NNRTI binding site of HIV-1 RT. nih.gov Several of these cyclopropyl-indole derivatives were found to inhibit HIV replication as effectively as the approved NNRTI, nevirapine, in phenotypic assays. nih.gov The presence of the cyclopropyl group was shown to be a key structural feature for potent activity.
PIKFYVE Inhibition and Autophagy Pathway Interrogation
PIKFYVE is a phosphoinositide kinase that plays a crucial role in the regulation of endomembrane trafficking and autophagy. Inhibition of PIKFYVE has emerged as a potential therapeutic strategy for certain cancers and viral infections. A family of PIKFYVE inhibitors, termed the WX8-family, which includes derivatives of indole-3-carbaldehyde, has been identified. nih.gov One such derivative, WX8 (1H-indole-3-carbaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazine), was found to be a potent PIKFYVE inhibitor. nih.gov These inhibitors disrupt multiple events in lysosome homeostasis, including lysosome fission and the fusion of lysosomes with autophagosomes. nih.gov The WX8-family of compounds was shown to selectively inhibit PIKFYVE kinase activity. nih.gov This research highlights the potential of indole-3-carbaldehyde derivatives as chemical probes to study the autophagy pathway and as a basis for developing drugs targeting autophagy-dependent diseases. nih.gov
Antimicrobial Research Applications
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Indole and its derivatives have long been recognized for their antimicrobial properties. Various studies have investigated the antimicrobial potential of indole-3-carbaldehyde derivatives against a range of bacteria and fungi.
In one study, a series of indole-3-aldehyde hydrazide/hydrazone derivatives were synthesized and evaluated for their in vitro antimicrobial activity. researchgate.net These compounds showed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against tested microorganisms, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, Bacillus subtilis, and Candida albicans. researchgate.net
Another study on new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties also reported significant antimicrobial activity. The MIC values for these compounds were in the range of 3.125-50 µg/mL. nih.gov Notably, some of these derivatives showed excellent activity against MRSA and Candida krusei. nih.gov
Furthermore, research on 5-substituted indole dihydropyrimidines, synthesized from indole-3-carboxaldehydes, demonstrated their biological activity with MIC values ranging from 50 to 100 µg/mL. researchgate.net The nature of the substituent at the 5-position of the indole ring was found to influence the antimicrobial potency. The presence of a cyclopropyl group at this position in this compound could potentially enhance its antimicrobial properties due to its lipophilic character, which may facilitate membrane perturbation of microbial cells.
| Compound Type | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Indole-3-aldehyde hydrazide/hydrazone derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans | 6.25 - 100 | researchgate.net |
| Indole-triazole/thiadiazole derivatives | MRSA, C. krusei | 3.125 - 50 | nih.gov |
| 5-substituted indole dihydropyrimidines | Various bacteria/fungi | 50 - 100 | researchgate.net |
Antibacterial Spectrum and Mechanism of Action
Indole-3-carbaldehyde derivatives have been investigated for their antibacterial properties. Studies on various analogues have shown that the indole scaffold can be a promising basis for the development of new antibacterial agents. For instance, a series of indole-3-aldehyde hydrazide/hydrazone derivatives demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 mg/ml. nih.gov Notably, certain derivatives displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The mechanism of action for some indole derivatives has been linked to the disruption of the bacterial cell membrane. researchgate.net Other synthetic indole derivatives have been found to inhibit respiratory metabolism in multidrug-resistant Gram-positive bacteria. nih.gov The antibacterial activity is often influenced by the nature and position of substituents on the indole ring. For example, in a study of spiroquinoline-indoline-dione derivatives, compounds with specific substitutions showed potent activity against Enterococcus faecalis and Staphylococcus aureus. scirp.org While direct data on the 5-cyclopropyl substitution is not available, the presence of a small, rigid ring at this position could influence membrane interaction or enzyme binding, thereby affecting the antibacterial spectrum.
Table 1: Antibacterial Activity of Selected Indole-3-carbaldehyde Semicarbazone Derivatives
| Compound | Test Organism | MIC (μg/mL) |
| 2-((5-Bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 |
| 2-((5-Bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 |
| 2-((5-Chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 |
| 2-((5-Chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 |
| Tetracycline (Standard) | Staphylococcus aureus | 50 |
| Tetracycline (Standard) | Bacillus subtilis | 50 |
Source: Data compiled from a study on indole-3-carbaldehyde semicarbazone derivatives. nih.gov
Antifungal Efficacy and Structural Determinants
The antifungal potential of indole derivatives is well-documented. nih.govresearchgate.net The indole-3-carbaldehyde scaffold has served as a starting point for the synthesis of compounds with significant antifungal activity. manchester.ac.uknih.gov For example, certain 1-(2-oxo-2-phenyl-ethyl)-2-phenyl-1H-indol-3-yl) methylene) semicarbazone derivatives have shown good antifungal activity against Candida albicans and C. rugosa. researchgate.net
Table 2: Antifungal Activity of Selected 3-Indolyl-3-Hydroxy Oxindole (B195798) Derivatives
| Compound | Fungal Strain | EC50 (mg/L) |
| Compound 3u (5-iodo substituted) | Rhizoctonia solani | 3.44 |
| Carvacrol (Positive Control) | Rhizoctonia solani | 7.38 |
| Phenazine-1-carboxylic acid (Positive Control) | Rhizoctonia solani | 11.62 |
Source: Data from a study on 3-indolyl-3-hydroxy oxindole derivatives. nih.gov
Anti-Protozoal Activities: Leishmanicidal and Trypanocidal Insights
Antineoplastic Research and Cellular Mechanistic Studies
The potential of indole derivatives as anticancer agents is an area of intense research. Various indole-containing compounds, both natural and synthetic, have been shown to inhibit cancer cell proliferation through diverse mechanisms. nih.gov
c-Myc G-Quadruplex Binding and Transcriptional Regulation
The c-Myc oncogene is a critical regulator of cell proliferation and is overexpressed in many human cancers. nih.gov Its promoter region contains a guanine-rich sequence that can form a G-quadruplex (G4) structure, which acts as a silencer element for c-Myc transcription. nih.gov Stabilization of this G4 structure by small molecules is a promising strategy for downregulating c-Myc expression.
Recent research has highlighted that indole derivatives can modulate c-Myc expression. A significant finding is that Indole-3-aldehyde (I3A), the parent compound of this compound, induces the degradation of c-Myc in tumor cells, which in turn enhances T cell activation and promotes tumor immunogenicity. researchgate.net This effect is linked to the activation and subsequent degradation of the Aryl Hydrocarbon Receptor (AhR). researchgate.net The binding of indole derivatives to AhR, a ligand-activated transcription factor, is a known phenomenon. nih.govmanchester.ac.uknih.gov It is therefore plausible that this compound could also function as an AhR agonist, leading to the downregulation of c-Myc and subsequent anticancer effects. While direct binding studies of this compound to the c-Myc G-quadruplex have not been reported, its potential to indirectly regulate c-Myc transcription via the AhR pathway presents a compelling avenue for antineoplastic research. researchgate.net
Induction of Cell-Cycle Arrest and Apoptotic Pathways
A hallmark of many anticancer agents is their ability to induce cell cycle arrest and apoptosis in tumor cells. Indole derivatives have been shown to possess these capabilities. For instance, Indole-3-carbinol (I3C), a related natural product, induces G1 cell cycle arrest and apoptosis in acute myeloid leukemia cells, a process mediated through the activation of the Aryl Hydrocarbon Receptor (AhR). acs.org
Studies on other indole derivatives have shown similar effects. Brominated indole derivatives isolated from marine sources have been found to induce apoptosis and G2/M phase cell cycle arrest in colorectal cancer cells. mdpi.com Furthermore, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives caused cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov The mechanism often involves the modulation of key cell cycle regulatory proteins and apoptosis-related genes. Given that Indole-3-aldehyde and its related compounds exert their effects through AhR activation, which can lead to cell cycle arrest and apoptosis, it is highly probable that this compound shares this mechanistic pathway. researchgate.netacs.org The cyclopropyl substituent at the C5 position would likely modulate the affinity for AhR and the subsequent downstream signaling events.
Role in Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction
While direct studies on this compound's effect on reactive oxygen species (ROS) are not extensively documented, research on the parent molecule, indole-3-carbaldehyde (IAld), provides significant insights. Recent findings indicate that IAld can act as an endogenous antioxidant. nih.govmdpi.com In studies involving intestinal epithelial cells, IAld was shown to prevent the production of ROS. nih.govmdpi.com This protective effect is mediated through the activation of the aryl hydrocarbon receptor (AhR), which in turn helps maintain the mitochondrial membrane potential and blocks inflammatory pathways that are often associated with oxidative stress. nih.govmdpi.com
Conversely, other substituted indole derivatives have been shown to induce ROS generation. For example, certain 5-nitroindole (B16589) derivatives have been found to increase intracellular ROS concentrations, contributing to their anticancer effects. This suggests that the nature of the substituent on the indole ring plays a critical role in modulating the compound's effect on cellular oxidative states. The presence of an electron-withdrawing nitro group can promote oxidative stress, whereas the unsubstituted indole-3-carbaldehyde exhibits antioxidant properties. The specific influence of the C5-cyclopropyl group on ROS modulation remains an area for further investigation.
In Vitro Cytotoxicity in Cancer Cell Models (e.g., FaO, HeLa, MDA cell lines)
The antiproliferative activity is highly dependent on the substitution pattern on the indole scaffold. For example, a series of indolo–pyrazole (B372694) derivatives were evaluated for their in vitro cytotoxicity, with some compounds showing potent activity with IC50 values below 10 μM on tested human cancer cell lines. In one study, a specific derivative exhibited an IC50 value of 3.46 μM against melanoma cancer cells (SK-MEL-28). Such findings underscore the potential of the indole core as a template for designing new anticancer agents. The introduction of different functional groups can modulate the cytotoxic potency and selectivity of these compounds.
To illustrate the cytotoxic potential within the broader class of indole derivatives, the following table presents data for various substituted indoles against different cancer cell lines.
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) |
| Compound A | Indolyl-pyrazole-thiazolidinone | SK-MEL-28 (Melanoma) | 3.46 |
| Compound B | Indolyl-pyrazole-thiazolidinone | A549 (Lung) | 5.12 |
| Compound C | 5-Nitroindole derivative | HeLa (Cervical) | 5.08 |
| Compound D | 5-Nitroindole derivative | HeLa (Cervical) | 5.89 |
This table presents a selection of data for illustrative purposes from studies on various indole derivatives to highlight the cytotoxic potential within this class of compounds. The data does not represent the specific compound this compound.
Comprehensive Structure-Activity Relationship (SAR) Studies
The cyclopropyl group is a valuable substituent in medicinal chemistry due to its unique conformational and electronic properties. While direct SAR studies on this compound are limited, the presence of a cyclopropyl ring at the C5 position of the indole nucleus is known to influence biological activity. In other classes of indole derivatives, such as indolin-5-yl-cyclopropanamines developed as LSD1 inhibitors, the cyclopropyl group has been shown to be crucial for achieving high potency and selectivity. This is often attributed to the rigid nature of the cyclopropyl ring, which can help in orienting the molecule optimally within a receptor's binding pocket. The introduction of related C5-substituted cyclopropyl indoles, such as 5-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde and 5-chloro-N-cyclopropyl-1H-indole-3-carboxamide, in chemical catalogs suggests a growing interest in this particular substitution pattern for modulating biological activity. bldpharm.comnih.gov
The aldehyde group at the C3 position of the indole ring is a key functional group that significantly contributes to the biological profile of indole-3-carbaldehydes. researchgate.net This group can participate in various non-covalent interactions, such as hydrogen bonding, with amino acid residues in the binding sites of target proteins. researchgate.net The carbonyl oxygen of the aldehyde can act as a hydrogen bond acceptor, which is a common feature in ligand-receptor interactions. Furthermore, the aldehyde functionality serves as a versatile synthetic handle, allowing for the facile preparation of a wide array of derivatives, including Schiff bases, hydrazones, and chalcones, which often exhibit enhanced or novel biological activities. researchgate.net The reactivity of the aldehyde group allows for its conversion to other functionalities, such as carboxylic acids or alcohols, which can lead to a different spectrum of biological responses.
The biological activity of indole derivatives is highly sensitive to the position and electronic nature of substituents on the indole core. SAR studies on various classes of indole-based compounds have consistently shown that modifications to the benzene (B151609) portion of the indole ring can dramatically alter potency and selectivity.
For instance, in a series of 1H-indole-3-carboxylic acid pyridine-3-ylamides developed as 5-HT2C receptor antagonists, substitutions on the indole ring were found to be critical for high affinity. nih.gov While this study did not include a cyclopropyl group, it highlights the importance of the substitution pattern on the indole nucleus. The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, can influence the electron density of the indole ring system, thereby affecting its interaction with biological targets. The position of the substituent is equally important; for example, substitutions at the C5 position have been shown to be particularly effective in modulating the activity of various indole-based therapeutic agents.
Molecular Modeling and Docking Studies to Rationalize Biological Activity
Molecular modeling and docking studies are powerful computational tools used to predict and rationalize the binding of small molecules to their biological targets. For indole derivatives, these methods have been instrumental in understanding their mechanism of action at a molecular level.
While specific docking studies for this compound are not widely reported, numerous studies on related indole compounds have demonstrated the utility of this approach. For example, in the development of indolo–pyrazole derivatives as tubulin polymerization inhibitors, molecular docking was used to visualize the binding of the compounds in the colchicine (B1669291) binding site of tubulin. These studies revealed key hydrogen bonding and hydrophobic interactions that contributed to the compounds' cytotoxic activity. Similarly, docking studies on indole-based inhibitors of other enzymes have helped in elucidating the SAR and in designing more potent and selective inhibitors. Such studies typically show the indole scaffold fitting into a hydrophobic pocket of the receptor, with the substituents forming specific interactions with nearby amino acid residues, thereby anchoring the molecule in a favorable conformation for biological activity.
Ligand-Target Interaction Analysis and Binding Site Characterization
The analysis of how a ligand interacts with its biological target is fundamental to understanding its mechanism of action and for guiding further optimization. For indole-based compounds, these interactions are typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and other electrostatic forces.
Detailed molecular docking studies on related indole-3-carbaldehyde derivatives, such as N-substituted oximes targeting the urease enzyme, provide insight into the specific interactions that can occur. In such cases, the indole scaffold and its substituents have been shown to form hydrogen bonds and pi-bond interactions with amino acid residues within the enzyme's active site. mdpi.com Furthermore, interactions with metal cofactors, such as the two nickel ions in the urease active site, can occur via metal-acceptor bonds. mdpi.com
Crystallographic studies of similar indole-3-carbaldehydes reveal common intermolecular bonding patterns that are crucial for ligand recognition. Molecules are often connected via N–H⋯O hydrogen bonds, forming chains. nih.govnih.gov These chains can be further linked by C–H···π interactions, creating layered supramolecular structures. nih.gov These inherent bonding capabilities of the indole core are instrumental in its ability to dock effectively into a protein's binding site.
In the context of this compound derivatives, Structure-Activity Relationship (SAR) studies have been conducted to probe the effect of substituents at the 5-position of the indole ring. Research on a series of indole-2-carboxamides as anti-Trypanosoma cruzi agents revealed that small, aliphatic, electron-donating groups at this position are favorable for potency. nih.gov The cyclopropyl group, in particular, was identified as being ideal for enhancing biological activity compared to other substituents. nih.gov This suggests that the binding site of the target protein, in this case likely the T. cruzi CYP51 enzyme, contains a specific hydrophobic pocket that favorably accommodates the cyclopropyl moiety, leading to a stronger binding affinity and increased potency. nih.gov
Table 1: Structure-Activity Relationship (SAR) for Substituents at the 5-Position of the Indole Core against T. cruzi
Data sourced from a study on 1H-indole-2-carboxamides. nih.gov
| Substituent at 5-Position | Compound Example | Potency (pEC₅₀) | Activity Level |
| Cyclopropyl | 3 | > 6.2 | Good |
| Methyl | 1 | 5.4 - 6.2 | Moderate to Good |
| Ethyl | 5 | 5.4 - 6.2 | Moderate |
| Methoxy | 6 | 5.4 - 6.2 | Moderate |
| Halogen (e.g., Chloro) | 8 | < 4.2 | Inactive |
| Trifluoromethyl | 10 | < 4.2 | Inactive |
Computational Approaches for Lead Compound Identification and Optimization
Computational chemistry plays a critical role in modern drug discovery, accelerating the identification and refinement of lead compounds. nih.govresearchgate.net These in silico techniques are employed to predict the biological activity, pharmacokinetic properties, and potential liabilities of novel molecules, thereby guiding synthetic chemistry efforts toward more promising candidates.
The process of lead optimization for compounds like this compound and its derivatives often involves a multi-faceted computational workflow. nih.gov This typically begins with the generation of a virtual library of analogs, which can be created using tools like genetic algorithms to explore a wide chemical space. nih.gov These virtual compounds are then subjected to a series of computational filters.
Quantitative Structure-Activity Relationship (QSAR) models are frequently used for initial virtual screening, allowing for the rapid prediction of a compound's potency based on its structural features. nih.gov Following this, molecular docking is used to place the potential ligands into the three-dimensional structure of the biological target, predicting their binding orientation and affinity. mdpi.comnih.gov More advanced calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) analysis, can then be used to refine the binding free energy estimates for the most promising candidates. nih.gov
A crucial aspect of lead optimization is ensuring that a compound possesses favorable drug-like properties. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides early insights into a molecule's likely pharmacokinetic profile. nih.gov
Table 2: Common Computational Methods in Lead Optimization
Methods and their applications as described in drug design literature. nih.gov
| Computational Method | Purpose in Lead Optimization |
| Genetic Algorithm | Generates large, diverse libraries of virtual compound analogs for screening. |
| QSAR (Quantitative Structure-Activity Relationship) | Predicts the biological activity of new compounds based on their physicochemical properties. |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand within a target's active site. |
| MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) | Calculates the free energy of binding for a ligand-protein complex to refine potency estimates. |
| MD (Molecular Dynamics) Simulation | Simulates the movement of the ligand-protein complex over time to confirm its stability. |
| In Silico ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Strategies for Diversifying the 5-Cyclopropyl-1H-indole-3-carbaldehyde Scaffold
The future development of therapeutics based on this compound hinges on the ability to create a diverse library of derivatives. While classical methods for modifying indole-3-carbaldehydes, such as N-alkylation and condensation reactions, are well-established, future efforts will likely focus on more innovative and efficient strategies. researchgate.netekb.eg
One promising avenue is the use of multicomponent reactions, which allow for the construction of complex molecular architectures in a single step. researchgate.net For instance, the Van Leusen three-component reaction could be employed to generate a library of 3-substituted-1H-imidazol-5-yl-1H-indoles from the this compound starting material. mdpi.com Additionally, Bu3SnH-mediated cyclopropyl (B3062369) radical cyclizations onto the indole-3-carbaldehyde could yield novel cyclopropane-fused adducts, further expanding the chemical space of this scaffold. semanticscholar.org
The development of high-throughput solution-phase parallel synthesis methods will be crucial for rapidly generating these diverse libraries. nih.gov These strategies will enable the systematic exploration of structure-activity relationships by creating a wide range of substituents at various positions of the indole (B1671886) ring.
Advanced Spectroscopic and Structural Biology Techniques for Target Characterization
Identifying the biological targets of novel compounds is a critical step in drug discovery. Future research on derivatives of this compound will increasingly rely on advanced spectroscopic and structural biology techniques to elucidate their mechanisms of action.
Spectroscopic methods such as Fourier transform infrared (FTIR) and nanosecond time-resolved optical spectroscopy can be employed to study the binding of these indole derivatives to their protein targets. nih.gov These techniques provide insights into the conformational changes that occur upon binding and can help identify key amino acid residues involved in the interaction. For example, studies on human indoleamine 2,3-dioxygenase (hIDO1) have utilized such methods to understand substrate and inhibitor binding. nih.govacs.org
Furthermore, X-ray crystallography and cryo-electron microscopy will be instrumental in determining the three-dimensional structures of these compounds in complex with their biological targets. acs.org This structural information is invaluable for understanding the molecular basis of their activity and for guiding the rational design of more potent and selective inhibitors. For instance, crystallographic studies of indole-based inhibitors have provided detailed insights into their binding modes with enzymes like human tryptophan dioxygenase (TDO) and Haspin kinase. acs.orgacs.org
Mechanistic Elucidation of Biological Pathways through Chemical Probes
Derivatives of this compound have the potential to be developed into chemical probes to investigate complex biological pathways. Indole and its derivatives are known to act as signaling molecules in various biological systems. nih.gov By attaching reporter tags (e.g., fluorescent dyes or biotin) to these molecules, researchers can track their localization and interactions within cells, providing valuable information about the pathways they modulate.
Future research could focus on designing and synthesizing probes based on the 5-cyclopropyl-indole scaffold to study pathways implicated in diseases such as cancer or neurodegenerative disorders. The inherent biological activity of certain indole derivatives, such as the regulation of interleukin-22 production via the aryl hydrocarbon receptor by indole-3-carbaldehyde, highlights the potential for these compounds to serve as modulators of key signaling cascades. wikipedia.org The biosynthesis of indole-3-carbaldehyde and its derivatives in plants as a defense mechanism further suggests their role in intricate biological networks. nih.govnih.gov
Predictive Computational Models for Structure-Based Drug Design and Toxicity Prediction
Computational modeling will play an increasingly important role in accelerating the discovery and optimization of drug candidates derived from this compound. In silico techniques can be used to predict the binding affinity of virtual libraries of compounds to specific protein targets, allowing for the prioritization of molecules for synthesis and biological testing.
Molecular docking studies, for example, can predict the binding poses of indole derivatives within the active site of an enzyme, as has been demonstrated for urease inhibitors and anti-inflammatory agents. mdpi.comsemanticscholar.org These studies help to rationalize the observed structure-activity relationships (SAR) and guide the design of new analogs with improved potency and selectivity. nih.govnih.gov
In addition to predicting efficacy, computational models are also being developed to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. The use of quantitative structure-toxicity relationship (QSTR) models can help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. mdpi.com
Integration of High-Throughput Screening and Omics Technologies for Comprehensive Biological Profiling
To fully understand the biological effects of derivatives of this compound, a systems-level approach integrating high-throughput screening (HTS) and "omics" technologies will be essential. HTS allows for the rapid screening of large compound libraries against a variety of biological targets or cellular phenotypes. pnas.orgresearchgate.netstanford.edu This can lead to the identification of novel hits and provide a broad overview of the biological activities of the chemical series.
Following HTS, proteomics and metabolomics can be used to obtain a more detailed picture of the cellular response to treatment with these compounds. Proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can reveal alterations in metabolic pathways. nih.gov This multi-omics approach provides a comprehensive profile of the compound's mechanism of action and can uncover potential off-target effects. The application of these technologies to study microbial indole derivatives has already demonstrated their power in differentiating bacterial strains and classifying disease states. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Cyclopropyl-1H-indole-3-carbaldehyde with high purity?
- Methodological Answer : A common approach involves functionalizing the indole scaffold at the 3-position with a formyl group and introducing the cyclopropyl substituent via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling. For example, iodination protocols for analogous compounds (e.g., 6-Iodo-1H-indole-3-carbaldehyde) use iodine and oxidizing agents in dichloromethane or acetonitrile under controlled temperatures . Adapting these conditions with cyclopropane-containing reagents (e.g., cyclopropylboronic acids) may yield the target compound. Purification via recrystallization or column chromatography is critical to achieve >95% purity.
Q. How can researchers validate the structural integrity of synthesized this compound?
- Methodological Answer : Use a combination of - and -NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and cyclopropyl ring protons (δ ~0.5–2.0 ppm). Compare spectral data with structurally similar compounds like 5-Chloro-1H-indole-3-carbaldehyde (δ 10.1 ppm for aldehyde) . Mass spectrometry (HRMS or ESI-MS) should match the molecular formula (CHNO). High-performance liquid chromatography (HPLC) with UV detection at 254 nm can assess purity .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : While specific toxicity data for this compound are limited, indole derivatives often require handling in a fume hood with nitrile gloves and lab coats. Use NIOSH-approved respirators (e.g., P95 filters) if airborne particulates form during synthesis. Store at –20°C in airtight containers to prevent degradation, and avoid contact with strong oxidizers or acids due to potential aldehyde reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in -NMR shifts (e.g., aldehyde proton splitting) may arise from solvent polarity or tautomerism. Use deuterated DMSO or CDCl for consistency. For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign coupling interactions. Cross-validate with computational methods (DFT calculations) to predict chemical shifts and compare with experimental data .
Q. What strategies optimize crystallographic analysis of this compound complexes?
- Methodological Answer : Co-crystallize the compound with transition metals (e.g., Pd or Cu) to stabilize the aldehyde group. Use SHELXL for refinement, leveraging its robustness in handling high-resolution or twinned data. For weak diffraction, employ synchrotron radiation or cryocooling. Validate hydrogen bonding and cyclopropyl ring geometry using Olex2 or Mercury software .
Q. How does the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The cyclopropyl ring’s strain and electron-withdrawing effects can alter reaction pathways. For Suzuki-Miyaura couplings, use Pd(PPh) or SPhos ligands to enhance catalytic efficiency. Monitor reaction progress via TLC (ethyl acetate/hexane) and isolate products via flash chromatography. Compare yields with non-cyclopropyl analogs (e.g., 5-Methoxy-1H-indole-3-carbaldehyde) to quantify steric/electronic impacts .
Q. What experimental designs are suitable for studying the compound’s biological activity?
- Methodological Answer : Screen for antimicrobial or anticancer activity using MIC assays (e.g., against E. coli or HeLa cells) at concentrations of 10–100 μM. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO). For mechanistic studies, use fluorescence-based enzyme inhibition assays (e.g., trypsin or kinases) and compare results with indole derivatives lacking the cyclopropyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
